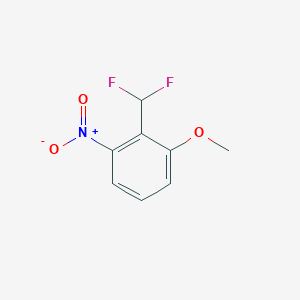

2-(Difluoromethyl)-3-nitroanisole

CAS No.:

Cat. No.: VC18864381

Molecular Formula: C8H7F2NO3

Molecular Weight: 203.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7F2NO3 |

|---|---|

| Molecular Weight | 203.14 g/mol |

| IUPAC Name | 2-(difluoromethyl)-1-methoxy-3-nitrobenzene |

| Standard InChI | InChI=1S/C8H7F2NO3/c1-14-6-4-2-3-5(11(12)13)7(6)8(9)10/h2-4,8H,1H3 |

| Standard InChI Key | GMXOECGUGGHGOF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1C(F)F)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(Difluoromethyl)-3-nitroanisole has the molecular formula C₈H₆F₂NO₃, consisting of:

-

A benzene ring with three substituents:

-

Methoxy group (-OCH₃) at position 1.

-

Nitro group (-NO₂) at position 3.

-

Difluoromethyl group (-CF₂H) at position 2.

-

The methoxy group enhances solubility in organic solvents, while the nitro group contributes to electrophilic reactivity. The difluoromethyl group introduces steric hindrance and alters electronic properties due to fluorine’s high electronegativity .

Structural Comparison with Analogues

The compound’s reactivity and physical properties can be contextualized by comparing it to structurally similar molecules:

| Compound | Molecular Formula | Substituents | Key Differences |

|---|---|---|---|

| 3-Nitroanisole | C₇H₇NO₃ | -OCH₃ (1), -NO₂ (3) | Lacks fluorine substituents |

| 2-Fluoro-3-nitroanisole | C₇H₆FNO₃ | -OCH₃ (1), -NO₂ (3), -F (2) | Single fluorine atom |

| 4-Difluoromethyl-3-nitroanisole | C₈H₆F₂NO₃ | -OCH₃ (1), -NO₂ (3), -CF₂H (4) | Difluoromethyl at position 4 |

The positioning of the difluoromethyl group at position 2 in 2-(Difluoromethyl)-3-nitroanisole likely influences its electronic distribution and steric profile differently than in analogues .

Synthetic Methodologies

Nitration of Difluoromethyl-Substituted Precursors

A plausible route involves the nitration of 2-(difluoromethyl)anisole. Nitration typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺). The methoxy group directs electrophilic substitution to the para position, but steric effects from the difluoromethyl group may favor meta nitration. For example:

Reaction conditions (temperature, acid concentration) would require optimization to minimize byproducts like ortho-substituted isomers .

Oxidative Functionalization

Decarboxylative coupling, as demonstrated in related systems , could be adapted for synthesis. For instance, reacting N-methacryloyl benzimidazole derivatives with α,α-difluoroacetic acid precursors in the presence of oxidants like ammonium persulfate ((NH₄)₂S₂O₈) may yield difluoromethylated products. This method’s efficiency depends on:

-

Oxidant loading: 3.0 equivalents of (NH₄)₂S₂O₈ optimize yield.

-

Solvent: Polar aprotic solvents (e.g., DMSO) stabilize intermediates.

-

Temperature: 80°C balances reaction rate and side-product formation.

Physicochemical Properties

Thermal Stability

Fluorinated nitro compounds often exhibit moderate thermal stability due to the strong C-F bond. Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset temperatures near 150–200°C, suggesting similar behavior for 2-(Difluoromethyl)-3-nitroanisole.

Solubility and Reactivity

-

Solubility: High in dichloromethane, acetone, and DMSO; low in water.

-

Electrophilicity: The nitro group activates the ring toward nucleophilic aromatic substitution (e.g., with amines or thiols).

-

Reduction Potential: The nitro group can be reduced to an amine using catalysts like Pd/C or Raney nickel.

Future Research Directions

-

Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Environmental Impact Studies: Assess biodegradation pathways and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume